molecular formula C15H14FNO4S B2473260 N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941971-02-4

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No. B2473260
CAS RN: 941971-02-4
M. Wt: 323.34
InChI Key: QCFYPYFTSPNCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as FDBS and has been used in various studies to investigate its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Sulfonamide derivatives have been explored for their potential in facilitating various chemical reactions. For instance, the synthesis of O,N-acetals through Lewis acid-mediated condensation reactions using sulfonamide substrates demonstrates the versatility of sulfonamides in organic synthesis (Díaz-Gavilán et al., 2006).
  • The polymorphism of aromatic sulfonamides with fluorine groups has been investigated, highlighting how the presence of fluorine can affect the crystalline forms of these compounds, which is critical for pharmaceutical applications (Terada et al., 2012).

Biological and Medicinal Applications

  • Certain sulfonamide derivatives have demonstrated anticonvulsant activities and the ability to selectively increase cerebral blood flow, suggesting their potential in treating neurological conditions (Barnish et al., 1981).
  • The cytotoxic activities of novel sulfonamide derivatives against cancer cell lines have been evaluated, with some compounds showing promising results against breast and colon cancer, indicating the potential of sulfonamides in cancer therapy (Ghorab et al., 2015).
  • Excited-state intramolecular proton transfer in sulfonamide derivatives has been studied for its potential applications in developing pH or metal-cation sensors for biological applications (Henary et al., 2007).

Environmental and Material Science Applications

  • The solubilization of thiophene derivatives by micellar solutions has been explored, providing insights into the interactions between sulfonamide compounds and surfactants, which could have implications for environmental science and engineering (Saeed et al., 2017).

properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-4-1-2-5-13(12)17-22(18,19)11-6-7-14-15(10-11)21-9-3-8-20-14/h1-2,4-7,10,17H,3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFYPYFTSPNCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.